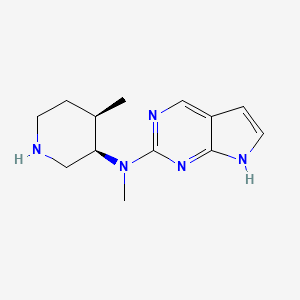
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring and a deazapurine moiety, making it a valuable molecule for studying various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the initial raw material. The synthesis proceeds through benzyl protection, condensation reaction, debenzyl protection reaction, and purification steps. The overall yield of this synthetic route is reported to be over 80%, with the final product having a purity of more than 98% .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. The industrial production method is designed to be scalable and cost-effective, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine include:
- N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperidine ring and deazapurine moiety. This structural feature imparts specific biochemical properties, making it particularly valuable for certain research applications. Its high purity and well-defined stereochemistry further enhance its utility in scientific studies .
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-8-11(9)18(2)13-16-7-10-4-6-15-12(10)17-13/h4,6-7,9,11,14H,3,5,8H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 |
InChI Key |
IUROZHGZCXNOHH-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=C3C=CNC3=N2 |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=C3C=CNC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















